Etiguanfacine

ADHD Prodrug Gastrointestinal Side Effects

Etiguanfacine (SSP-1871) is a guanfacine prodrug that bypasses GI exposure to active drug, directly addressing the ~15% dose-dependent constipation of IR guanfacine. Its carbamate moiety is cleaved in vivo to provide a smooth PK profile without food-dependent variability (unlike ER guanfacine, where high-fat meals elevate Cmax by 75%). This built-in 'slow-release' mechanism simplifies manufacturing by eliminating complex ER matrix systems. Ideal for pediatric ADHD, PTSD cognitive studies, and adjunctive therapy research where consistent plasma levels and GI tolerability are critical. Substituting with generic guanfacine will not replicate this profile.

Molecular Formula C12H13Cl2N3O3
Molecular Weight 318.15 g/mol
CAS No. 1346686-31-4
Cat. No. B607382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiguanfacine
CAS1346686-31-4
SynonymsSSP-1871;  SSP1871;  SSP 1871 Etiguanfacine
Molecular FormulaC12H13Cl2N3O3
Molecular Weight318.15 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19)
InChIKeyNWKJFUNUXVXYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etiguanfacine (CAS 1346686-31-4): A Carbamate Prodrug of Guanfacine for Reduced Gastrointestinal Liability and Modulated Pharmacokinetics


Etiguanfacine (also known as SSP-1871) is an ethyl carbamate prodrug of the selective alpha-2A adrenergic receptor agonist guanfacine [1]. It is a synthetic small molecule designed to improve the pharmacokinetic (PK) profile and reduce the gastrointestinal (GI) side effects associated with guanfacine therapy, particularly constipation [2]. The compound is currently classified as an experimental therapeutic with a primary indication focus on attention-deficit hyperactivity disorder (ADHD) [1]. Its molecular structure (C12H13Cl2N3O3, MW 318.16) incorporates a carbamate moiety that is cleaved in vivo to release the active guanfacine, aiming to provide a smoother plasma concentration-time profile and enable less frequent dosing compared to immediate-release guanfacine [2].

Why Etiguanfacine Cannot Be Interchanged with Generic Guanfacine (IR) or Extended-Release Formulations: A Prodrug Perspective


Direct substitution of Etiguanfacine with generic immediate-release (IR) guanfacine or its extended-release (ER) matrix-based formulations (e.g., Intuniv®) fails on two critical fronts. Firstly, Etiguanfacine is a prodrug designed to bypass the local GI exposure to active guanfacine, a known cause of dose-dependent constipation reported in ~15% of patients at 3 mg doses of IR guanfacine [1]. Secondly, its PK profile is engineered to avoid the rapid peak plasma concentrations (Cmax) of IR guanfacine and the food-dependent variability of ER formulations, where a high-fat meal can elevate Cmax by 75% and AUC by 40% [1]. These pharmacotechnical distinctions mean that a simple milligram-equivalent substitution will not reproduce the intended GI tolerability or consistent PK profile of Etiguanfacine [2].

Quantitative Differentiation of Etiguanfacine Against Key Comparators: An Evidence-Based Guide for Scientific Procurement


Gastrointestinal Tolerability: Etiguanfacine Prodrug Design vs. Immediate-Release Guanfacine

The incidence of constipation, a dose-limiting side effect, is reported at approximately 15% for a 3 mg dose of immediate-release (IR) guanfacine (Tenex®) [1]. The Etiguanfacine prodrug is specifically designed to minimize this direct local interaction between active guanfacine and alpha-2 adrenoceptors in the gut [1]. The patent specification defines a successful reduction of GI side effects as at least a 10% to 15% decrease in the incidence of constipation compared to that observed with a non-prodrug guanfacine salt [1].

ADHD Prodrug Gastrointestinal Side Effects Guanfacine

Peak Plasma Concentration Modulation: Prodrug-Based Attenuation vs. Immediate- and Extended-Release Guanfacine

A critical differentiator for the Etiguanfacine prodrug is its potential to further blunt peak plasma concentrations (Cmax) beyond what is achieved by matrix-based extended-release (ER) formulations. Intuniv® (guanfacine ER) achieves a 60% lower Cmax and 43% lower bioavailability compared to IR guanfacine [1]. The Etiguanfacine prodrug is designed to be slowly hydrolyzed, acting as a plasma reservoir that continuously generates active drug, which is predicted to minimize the initial Cmax surge and extend the duration of action [2]. While direct comparative PK data for Etiguanfacine are not yet publicly available, the prodrug mechanism inherently targets a more gradual release profile than a matrix ER system [2].

Pharmacokinetics Cmax Prodrug Guanfacine ER

Subtype Selectivity: Etiguanfacine as a Selective Alpha-2A Agonist Compared to Non-Selective Alpha-2 Agonists Like Clonidine

Guanfacine, the active metabolite of Etiguanfacine, exhibits a 15- to 20-fold higher binding affinity for the alpha-2A receptor subtype over the alpha-2B and alpha-2C subtypes, a selectivity profile that is superior to that of clonidine, which is less discriminating among alpha-2 subtypes [1]. This selectivity is functionally critical: alpha-2A receptors in the prefrontal cortex mediate the cognitive-enhancing effects of ADHD treatment, while alpha-2B receptors in vascular smooth muscle and alpha-2C receptors are associated with hypotensive and sedative side effects, respectively [1]. Etiguanfacine, as a prodrug, delivers guanfacine and thus maintains this favorable selectivity profile [2].

Alpha-2 Adrenoceptor Selectivity ADHD Guanfacine

Food Effect Mitigation: Etiguanfacine Prodrug Design to Reduce Prandial State Variability

A significant liability of guanfacine extended-release (ER) formulations is their susceptibility to a positive food effect; administration with a high-fat meal has been shown to elevate the Cmax by 75% and the AUC by 40% [1]. The Etiguanfacine prodrug is specifically claimed to reduce this variability. Unlike a matrix-based ER system whose dissolution and subsequent absorption are heavily influenced by gastric contents, a soluble prodrug is designed for more consistent absorption irrespective of the prandial state [1]. This property is crucial for achieving predictable drug exposure in real-world patient settings.

Food Effect Pharmacokinetics Prodrug Absorption

Optimal Application Scenarios for Etiguanfacine Driven by Its Prodrug Differentiation Profile


Clinical Trials in Pediatric ADHD Where GI Tolerability is a Compliance Bottleneck

Given the ~15% incidence of constipation with standard guanfacine therapy, a prodrug designed to reduce this by at least 10-15% makes Etiguanfacine a prime candidate for pediatric ADHD trials where treatment compliance is critical and GI side effects are a leading cause of discontinuation [1].

Formulation Development for Once-Daily Dosing with a Reduced Cmax Liability

For pharmaceutical developers, Etiguanfacine's prodrug mechanism offers a built-in 'slow-release' effect, potentially eliminating the need for a complex ER matrix. This can simplify manufacturing while achieving a PK profile that minimizes the Cmax spike associated with acute cardiovascular events, a clear advantage over both IR and ER guanfacine [1][2].

Cognitive Research in Populations Sensitive to Sedation and Hypotension

In cognitive studies, such as those for schizophrenia-related cognitive impairment or PTSD, the high alpha-2A selectivity of guanfacine, preserved by the Etiguanfacine prodrug, is crucial. This selectivity profile avoids the sedation and hypotension caused by less selective agonists like clonidine, enabling research on prefrontal cortex-mediated cognitive functions with a wider therapeutic window [3].

Combination Therapies Requiring Predictable Pharmacokinetics Unaffected by Meal Schedules

In adjunctive therapy studies with stimulants or other ADHD medications, the reduced food effect of the Etiguanfacine prodrug ensures more consistent plasma levels of guanfacine. This predictability simplifies co-administration protocols and reduces the risk of PK-driven adverse events, making it a more reliable component in combination pharmacotherapy research [1].

Quote Request

Request a Quote for Etiguanfacine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.